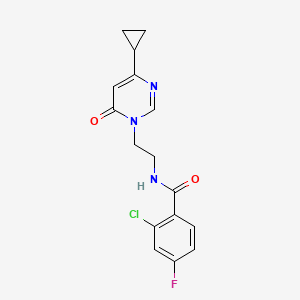
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide is a complex organic compound commonly used in research and industry. Its intricate structure and diverse chemical properties make it valuable in various scientific domains.
准备方法
Synthetic Routes
The synthesis of 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide typically involves multiple steps, including:
Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate.
Coupling this intermediate with a chloroethylamine derivative.
Introduction of the fluorobenzamide moiety through nucleophilic substitution reactions.
Reaction Conditions
Typical reaction conditions include:
Temperature control between 0°C to 100°C.
Use of solvents like DMF, DCM, or ethanol.
Catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
Industrially, the synthesis follows the same routes but on a larger scale:
Batch or continuous flow reactors.
Enhanced purification techniques like recrystallization or chromatography.
Optimization of reaction times and yields through process engineering.
化学反应分析
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Commonly using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Often with nucleophiles or electrophiles to modify the fluorobenzamide part.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
Oxidation products: Hydroxy derivatives of the original compound.
Reduction products: Reduced forms like amines.
Substitution products: Derivatives where the original substituent is replaced with another group.
科学研究应用
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide is extensively used in:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : In studies involving enzyme interactions or inhibitor assays.
Medicine: : Potential therapeutic agent in drug development, particularly targeting specific enzymes or receptors.
Industry: : In the production of specialized chemicals or materials with unique properties.
作用机制
The mechanism of action involves:
Binding to specific molecular targets, such as enzymes or receptors.
Influencing biochemical pathways by inhibiting or activating certain enzymes.
Modulating cell signaling pathways, particularly those involving pyrimidine metabolism.
相似化合物的比较
Similar compounds include:
4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
2-fluoro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methylbenzamide
What sets 2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide apart is its unique combination of substituents which confer distinct chemical properties and reactivity, enhancing its utility in various scientific and industrial applications.
生物活性
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzamide, with the CAS number 2034395-26-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClFN3O2, with a molecular weight of 335.76 g/mol. The structure features a chloro group, a fluorobenzamide moiety, and a cyclopropyl-pyrimidinyl side chain, which may contribute to its biological activity.
Antiepileptic Effects
A study investigating compounds similar to this compound highlighted its potential as an antiepileptic agent. In models of chemically-induced epilepsy, such as pentylenetetrazole (PTZ)-induced seizures in zebrafish, compounds with similar structures demonstrated significant neuroprotective effects. These effects were attributed to alterations in neurotransmitter levels, including the upregulation of serotonin and neurosteroids, which are known to play roles in seizure modulation .
The proposed mechanism of action involves modulation of neurotransmitter systems and reduction of oxidative stress. The compound may enhance neuroprotective pathways by scavenging reactive oxygen species (ROS), thereby preventing neuronal damage during seizure events. This suggests a biphasic effect where it not only prevents seizures but also protects against oxidative stress-induced neuronal death .
Case Studies
Research Findings
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities across various models:
- Neuroprotective Effects : Studies have shown that these compounds can protect against neurodegeneration in animal models.
- Antithrombotic Potential : Some derivatives have been characterized as FXIa inhibitors, indicating potential use in treating thrombotic diseases .
- Neurotransmitter Modulation : The modulation of neurotransmitter levels suggests a role in managing conditions like epilepsy and depression.
属性
IUPAC Name |
2-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-13-7-11(18)3-4-12(13)16(23)19-5-6-21-9-20-14(8-15(21)22)10-1-2-10/h3-4,7-10H,1-2,5-6H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVAHFNGOVYLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














